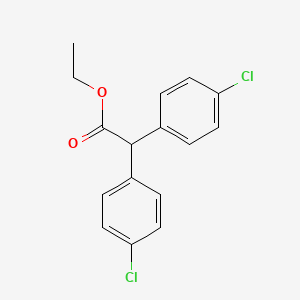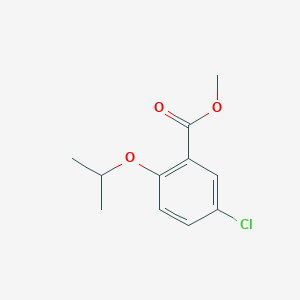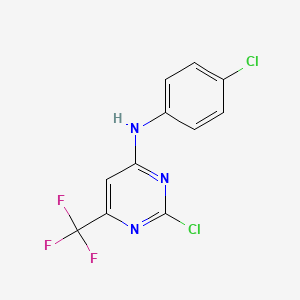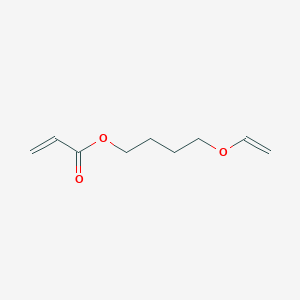
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with a pyrrolidine moiety, making it a versatile scaffold in medicinal chemistry and organic synthesis. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with pyrrolidine and subsequent oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran and pyrrolidine derivatives, such as:
- 4-Methyl-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
Uniqueness
What sets 2-Oxo-4-(pyrrolidin-1-yl)-6-(p-tolyl)-2H-pyran-3-carbonitrile apart is its unique combination of the pyran and pyrrolidine moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
477795-09-8 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-oxo-4-pyrrolidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O2/c1-12-4-6-13(7-5-12)16-10-15(19-8-2-3-9-19)14(11-18)17(20)21-16/h4-7,10H,2-3,8-9H2,1H3 |
InChI Key |
QPSYPGRDTONXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidin-5-ol](/img/structure/B8686209.png)


![Dimethyl [(4-aminophenyl)methyl]phosphonate](/img/structure/B8686244.png)


![N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)](/img/structure/B8686263.png)






![1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B8686314.png)
